molecular formula C14H10Cl2N4O B11564977 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11564977
M. Wt: 321.2 g/mol
InChI Key: HHYQSCGLSKGIGX-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrano[2,3-c]pyrazole family, characterized by a fused pyranopyrazole core substituted with amino, nitrile, and aryl groups. Its 2,4-dichlorophenyl substituent confers distinct electronic and steric properties, influencing reactivity and biological activity. Such derivatives are synthesized via multicomponent reactions (e.g., aldehydes, malononitrile, and pyrazolones) and are explored for diverse applications, including antiviral, anti-inflammatory, and anticancer agents .

Properties

Molecular Formula

C14H10Cl2N4O

Molecular Weight

321.2 g/mol

IUPAC Name

6-amino-4-(2,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H10Cl2N4O/c1-6-11-12(8-3-2-7(15)4-10(8)16)9(5-17)13(18)21-14(11)20-19-6/h2-4,12H,18H2,1H3,(H,19,20)

InChI Key

HHYQSCGLSKGIGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and malononitrile with 2,4-dichlorobenzaldehyde under basic conditions . The reaction is usually carried out in ethanol as a solvent and catalyzed by a base such as piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group at position 4 significantly impacts physicochemical and biological properties:

Compound Substituents Molecular Formula Key Properties/Activities References
2,4-Dichlorophenyl (Target compound) C₁₄H₁₀Cl₂N₄O Antiviral potential (SARS-CoV-2 Mpro inhibition); anti-inflammatory activity
4-Chlorophenyl C₁₄H₁₁ClN₄O High yield (80% via Ni(II)-KIT-6 nanocatalyst); characterized by NMR (δH=12.09 ppm, NH)
2-Hydroxyphenyl (AMDPC) C₁₄H₁₁N₄O₂ Potent anti-cancer activity (BCAP-37 cell inhibition)
4-Methoxyphenyl C₁₅H₁₃N₄O₂ Precursor for oxazine-pyranopyrazole hybrids; synthesized via one-pot reactions
4-Bromophenyl C₁₄H₁₁BrN₄O IR absorption at 2189 cm⁻¹ (C≡N stretch)
2,4-Dimethylphenyl C₁₆H₁₆N₄O 80% yield; propyl substituent at position 3 enhances lipophilicity
3-Trifluoromethylbenzyloxy-substituted C₂₈H₂₁F₃N₄O₃ PDE2 inhibition (IC₅₀ < 1 µM); 99.8% purity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and receptor binding via hydrophobic interactions. The 2,4-dichloro substitution in the target compound improves antiviral activity compared to monosubstituted analogs .
  • Methoxy Groups : Reduce reactivity but serve as intermediates for complex heterocycles (e.g., oxazine derivatives) .

Alkyl Group Variations at Position 3

The alkyl chain at position 3 modulates steric bulk and pharmacokinetics:

Substituent Example Compound Yield Notable Features
Methyl Target compound 44–61% Standard substituent; balances activity/yield
Propyl 3-Propyl-4-(4-chlorophenyl) derivative 80% Enhanced lipophilicity; 1H NMR δ=0.57 ppm (CH3)
Ethyl 3-Ethyl-4-(2,6-dichlorophenyl) derivative N/A Predicted CCS: 210.8 Ų (collision cross-section)

Impact on Bioactivity :

  • Methyl/Propyl : Methyl is common in PDE2 inhibitors , while propyl derivatives show improved antimicrobial activity .
  • Ethyl: Limited data, but computational studies predict favorable pharmacokinetics .

Biological Activity

6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

  • Molecular Formula : C21H16Cl2N4O
  • Molecular Weight : 411.28 g/mol
  • CAS Number : 342591-45-1
  • Predicted Boiling Point : 587.4 ± 50.0 °C
  • Density : 1.42 ± 0.1 g/cm³
  • pKa : 2.55 ± 0.40

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit notable antitumor properties. They have been shown to inhibit various cancer-related pathways:

  • Targeted Inhibition : The compound has demonstrated inhibitory activity against key proteins involved in cancer progression such as BRAF(V600E) and EGFR . These targets are crucial in many cancers, making this compound a potential candidate for further development in oncology.
  • Synergistic Effects : A study involving similar pyrazole derivatives revealed that they could enhance the efficacy of conventional chemotherapy agents like doxorubicin when used in combination therapies . This suggests a possible pathway for improving treatment outcomes in resistant cancer types.

Anti-inflammatory and Antimicrobial Properties

Beyond antitumor activity, this compound also shows promise in anti-inflammatory and antimicrobial applications:

  • Anti-inflammatory Activity : Pyrazole derivatives have been noted for their ability to reduce inflammation markers in various models. This activity can be attributed to their capacity to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
  • Antimicrobial Effects : The compound has exhibited activity against several bacterial strains, indicating its potential use as an antimicrobial agent. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Study on Antitumor Activity

A significant study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings highlighted that:

  • Compounds with structural similarities to this compound showed enhanced cytotoxicity when combined with doxorubicin.
  • The combination index method was employed to assess the synergistic effects, revealing improved efficacy compared to monotherapy .

Study on Anti-inflammatory Properties

In another investigation focused on anti-inflammatory properties:

  • Researchers demonstrated that certain pyrazole derivatives could significantly lower levels of pro-inflammatory cytokines in vitro.
  • The study suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

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